1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione
Overview
Description
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable phenyl derivative under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with a pyridine derivative.
Coupling Reaction: The morpholine and piperazine intermediates are then coupled using a butane-1,4-dione linker under controlled conditions, often involving a catalyst and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione: Unique due to its specific combination of functional groups and rings.
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-3-yl)piperazin-1-yl]butane-1,4-dione: Similar but with a different position of the nitrogen atom in the pyridine ring.
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-4-yl)piperazin-1-yl]butane-1,4-dione: Similar but with the nitrogen atom in the para position of the pyridine ring.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-phenylmorpholin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)butane-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c28-22(26-14-12-25(13-15-26)21-8-4-5-11-24-21)9-10-23(29)27-16-17-30-20(18-27)19-6-2-1-3-7-19/h1-8,11,20H,9-10,12-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGNZABPTBKASA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)N3CCOC(C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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